N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine
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Overview
Description
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a nitrophenethyl group attached to the nitrogen atom of a benzylpiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with 2-nitrophenethyl bromide, followed by the introduction of a benzyl group through reductive amination. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and automated systems can be used to monitor and control reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl group can be removed through catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenethyl alcohol
- 2-Nitrobenzyl alcohol
- 2-Nitrophenol
Comparison
Compared to similar compounds, N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is unique due to the presence of both a nitrophenethyl group and a benzylpiperidine structure. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with molecular targets. These features make it a valuable compound for various research applications.
Properties
CAS No. |
874570-85-1 |
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Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-benzyl-N-[2-(2-nitrophenyl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-9-5-4-8-18(20)10-13-21-19-11-14-22(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,21H,10-16H2 |
InChI Key |
LTOLEFMMYMSLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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